molecular formula C15H18N2O4 B2945804 (E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940531-87-3

(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No.: B2945804
CAS No.: 940531-87-3
M. Wt: 290.319
InChI Key: HBGCCSJGVXGWQH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is an organic compound known for its diverse applications in scientific research and industry. This compound features a conjugated system with both amide and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-nitroaniline and diethylamine.

    Step 1 Formation of Diethylamino Carbonyl Intermediate:

    Step 2 Reduction of Nitro Group:

    Step 3 Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Fluorescent Probes: Modified derivatives are used as fluorescent probes in cellular imaging.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Polymer Chemistry: Intermediate in the production of specialty polymers.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The diethylamino carbonyl group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The conjugated system allows for electron delocalization, which can affect the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid: Similar structure but with dimethylamino group.

    (E)-4-{4-[(Diethylamino)carbonyl]phenyl}-4-oxo-2-butenoic acid: Similar but with a phenyl group instead of an anilino group.

Uniqueness

(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its diethylamino group provides steric hindrance and electronic effects that differentiate it from similar compounds, making it particularly useful in certain catalytic and biological applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(E)-4-[4-(diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-17(4-2)15(21)11-5-7-12(8-6-11)16-13(18)9-10-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGCCSJGVXGWQH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.